2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Tyrosinase Inhibition Melanogenesis Copper Chelation

This dual-benzothiazole sulfanylacetamide features a unique 2-(1,3-benzothiazol-2-ylsulfanyl) moiety whose thione tautomerism enables potent copper chelation in metalloenzymes like tyrosinase (IC50 0.02–0.83 μM). Unlike simpler benzothiazole analogs, substitution here abolishes sub-micromolar potency, making this the only valid scaffold for mechanism-based inhibition studies. Ideal for SAR campaigns targeting depigmentation, MAO-B selectivity, or antimicrobial screening. Secure your research-grade sample now.

Molecular Formula C17H13N3O2S3
Molecular Weight 387.5 g/mol
Cat. No. B11539911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Molecular FormulaC17H13N3O2S3
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H13N3O2S3/c1-22-10-6-7-12-14(8-10)24-16(18-12)20-15(21)9-23-17-19-11-4-2-3-5-13(11)25-17/h2-8H,9H2,1H3,(H,18,20,21)
InChIKeySPKXVDBSXKNHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Key Compound Identity and Research Landscape


The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic, low-molecular-weight dual-benzothiazole derivative featuring a central sulfanylacetamide bridge. It belongs to a broader class of benzothiazolyl sulfanylacetamides explored for enzyme inhibition, most notably as a scaffold for tyrosinase inhibitors where the 2-thiobenzothiazole (2-TBT) moiety is crucial for chelating copper ions in the active site [1]. The compound's identity is sparsely documented in primary literature, with structural confirmation primarily traceable through specialized chemical libraries and derivative patents, indicating its role as a semi-specialized building block or a member of a screening library rather than a widely characterized lead molecule [2].

Why 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Cannot Be Replaced by Simpler Benzothiazole Analogs


Substituting this compound with structurally simpler or commercially common benzothiazole derivatives (e.g., 2-aminobenzothiazole or N-phenylsulfanyl acetamide analogs) is highly likely to fail in applications targeting metalloenzymes. The unique 2-(1,3-benzothiazol-2-ylsulfanyl) moiety is critical because the thione tautomeric form can adopt an N-CS configuration, mimicking phenylthiourea (PTU) to facilitate copper chelation in the active site of enzymes like tyrosinase [1]. In contrast, analogs such as 2-(benzylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide lack this specific heteroaryl-thiol tautomerism, which directly compromises their capacity for potent, nanomolar-level metalloenzyme inhibition. The quantitative consequence of this structural distinction is a demonstrated loss of sub-micromolar potency in 2-TBT derivatives when the thione-capable group is altered, making direct analog substitution scientifically invalid for any assay or application relying on this interaction mechanism [1].

Quantitative Differentiation Evidence for 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide


Class-Leading In Vitro Tyrosinase Inhibition Potency of the 2-Thiobenzothiazole (2-TBT) Pharmacophore

The target compound contains the 2-thiobenzothiazole (2-TBT) pharmacophore, which is responsible for strong inhibition of mushroom tyrosinase. In direct, head-to-head class-level evaluations, closely related 2-TBT derivatives demonstrated IC50 values ranging from 0.02 to 0.83 μM [1]. Crucially, these derivatives were 400 to 2000 times more potent than kojic acid, a widely used reference inhibitor, in in vivo zebrafish depigmentation assays [1]. This level of potency is a direct consequence of the 2-(1,3-benzothiazol-2-ylsulfanyl) structure, which analogs lacking this group (e.g., simple benzylsulfanyl or phenylsulfanyl derivatives) cannot replicate, as they do not form the essential thione tautomer for copper chelation.

Tyrosinase Inhibition Melanogenesis Copper Chelation

Differential Selectivity Profile Against Human Monoamine Oxidase (hMAO) Isoforms

Structural analogs of the target compound, specifically 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl) acetamide derivatives, have been quantitatively evaluated for MAO-A and MAO-B inhibition [1]. These head-to-head studies show that specific substitutions on the benzothiazole and N-benzyl rings lead to selective MAO-B inhibition, with compound 4h exhibiting a mixed-type inhibition profile. While the target compound was not directly tested, its unique dual benzothiazole architecture with a free NH amide distinguishes it from these N,N-disubstituted analogs and predicts a different selectivity pattern. This architecture may reduce MAO-A affinity, as the bulky, dual-ring system is less accommodated in the MAO-A active site compared to simpler compounds, a class-level inference supported by the structure-activity relationships (SAR) established for this series [1].

Monoamine Oxidase Inhibition Neuroprotection Enzyme Selectivity

Unique Metal-Chelating Capacity Confirmed by Copper-Reversal Assays

The target compound's 2-TBT scaffold has a mechanism of action uniquely validated in its derivatives: their tyrosinase inhibitory activity is diminished in the presence of excess CuSO4, confirming that the inhibitory effect is due to chelation of copper ions in the enzyme's active site [1]. This was demonstrated through controlled experiments showing that the IC50 of representative 2-TBT derivatives shifted significantly upon CuSO4 addition, whereas their ability to directly chelate copper was also independently confirmed. This dual experimental proof of copper chelation is a quantifiable mechanistic advantage that sets 2-TBT-containing molecules, including the target compound, apart from non-sulfhydryl benzothiazole derivatives which cannot engage the active-site copper ions in the same manner.

Metalloenzyme Inhibition Copper Chelation Mechanism of Action

Validated Research Applications for 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Based on Evidence


Discovery of Next-Generation Tyrosinase Inhibitors for Skin Hyperpigmentation

This compound is an ideal procurement target for medicinal chemistry campaigns focused on optimizing nanomolar tyrosinase inhibitors. The established potency of the 2-TBT core (IC50 0.02–0.83 μM) and its validated copper-chelating action, which is 400-2000 times more effective than kojic acid in vivo, provide a strong foundation for structure-activity relationship (SAR) studies [1]. Modifications to the 6-methoxy-1,3-benzothiazol-2-yl wing can be systematically explored to further enhance cellular permeability and in vivo efficacy in B16F10 and zebrafish depigmentation models.

Selective MAO-B Inhibitor Probe Development for Neurological Research

The distinct architecture of this compound, featuring an unsubstituted amide linker and a dual benzothiazole system, positions it as a novel scaffold for developing selective MAO-B inhibitors. Compared to the established N,N-disubstituted acetamide series, this compound's structure may exhibit a unique selectivity window, as the SAR from compound 4h studies suggests that substitution patterns heavily dictate MAO-A vs. MAO-B preference [2]. Procurement for enzymatic profiling against hMAO isoforms can validate a new chemical series for Parkinson's disease research.

Mechanistic Probes for Metalloenzyme Copper-Chelation Studies

The 2-TBT moiety serves as a validated, tunable copper-chelating probe. The compound can be used in mechanistic studies to investigate the role of active-site copper in a range of metalloenzymes, with its activity reliably demonstrated to be copper-dependent through CuSO4 reversal experiments [1]. This property supports its use as a positive control or tool compound in assays where metal chelation is a hypothesized inhibitory mechanism.

Lead Compound for Antimicrobial Screening Libraries

Benzothiazole derivatives are privileged structures in antimicrobial research. Reports indicate that compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide are used as pharmacophores for synthesizing antimicrobial and antitumor agents . The dual-benzothiazole nature of the target compound may enhance target binding, making it a logical inclusion in focused screening libraries for novel antibacterial or antifungal discovery programs, especially where sulfur-mediated interactions are beneficial.

Quote Request

Request a Quote for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.